[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493130
InChI: InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide

CAS No.:

Cat. No.: VC16493130

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-(2-hydroxy-1-phenylethyl)-2-methylbutanamide
Standard InChI InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)
Standard InChI Key DLCQLMHJQKRDPA-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)NC(CO)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide is a chiral amide characterized by a phenyl group, a hydroxyl-substituted ethyl chain, and a branched methylbutanamide moiety. Its stereospecificity arises from the (R)-configuration at both the hydroxyethyl and methylbutanamide carbons, which is critical for its reactivity and applications.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number114862-02-1
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.3 g/mol
IUPAC Name(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide
AppearanceOff-white solid
SolubilityDichloromethane, ethyl acetate, methanol
Canonical SMILESCCC(C)C(=O)NC(CO)C1=CC=CC=C1

The compound’s InChI key (DLCQLMHJQKRDPA-PWSUYJOCSA-N) underscores its stereochemical uniqueness, distinguishing it from diastereomers or enantiomers .

Synthesis and Production Methods

Industrial and laboratory synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves stereoselective amidation reactions. While detailed synthetic protocols are proprietary, the general approach includes:

  • Step 1: Activation of 2-methylbutanoic acid to its acyl chloride derivative.

  • Step 2: Reaction with (R)-2-amino-1-phenylethanol under basic conditions to form the amide bond.

  • Step 3: Purification via recrystallization or chromatography to achieve >95% enantiomeric excess .

Large-scale production optimizes yield and purity through continuous-flow reactors, which enhance reaction control and reduce racemization risks.

Physicochemical Properties

The compound’s physicochemical profile is defined by its hybrid hydrophilic-hydrophobic character, dictated by the hydroxyl and aromatic groups.

Table 2: Physicochemical Data

PropertyDetails
Melting PointNot reported (decomposition observed above 150°C)
Boiling PointNot applicable (solid at room temperature)
Solubility in DCM50 mg/mL
Solubility in Methanol30 mg/mL
StabilityStable under inert atmospheres; hygroscopic

Its solubility in polar aprotic solvents facilitates its use in catalytic asymmetric reactions .

Chemical Reactivity and Reaction Pathways

The hydroxyl and amide functional groups govern the compound’s reactivity:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC), forming a diketone intermediate.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, enabling further alkylation.

  • Substitution: Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enhancing electrophilicity for nucleophilic attacks .

These transformations underscore its utility as a versatile synthon in multi-step organic syntheses.

Applications in Scientific Research

Fragrance and Flavor Industry

The compound serves as a precursor to (R)-2-methylbutyric acid, a volatile ester contributing to apple and strawberry aromas. Its enantiomeric purity ensures odor consistency in perfumes and food additives .

Pharmaceutical Intermediates

Researchers have explored its role in synthesizing β-amino alcohol derivatives, which exhibit bioactivity as kinase inhibitors and antiviral agents. For example, its hydroxyl group can be functionalized to introduce pharmacophores targeting enzyme active sites .

Catalysis Studies

The chiral center of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has been utilized in asymmetric catalysis studies, where it acts as a ligand in transition metal complexes to induce enantioselectivity in C–C bond-forming reactions .

Comparative Analysis with Related Compounds

Table 3: Comparison with Structurally Similar Compounds

CompoundKey DifferencesApplications
(R)-2-Methylbutyric AcidLacks amide group; shorter carbon chainFood flavoring
2-Methylbutanoyl ChlorideReactive acyl chloride; no hydroxylAcylating agent
(R)-2-Amino-1-phenylethanolPrimary amine; no branched chainChiral auxiliary in synthesis

The presence of both hydroxyl and amide groups in [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide enables dual reactivity, unlike its analogs .

Future Research Directions

  • Biocatalytic Synthesis: Engineering lipases or amidases for enantioselective production could reduce reliance on hazardous reagents.

  • Drug Discovery: Functionalizing the amide group to create targeted inhibitors for neurodegenerative diseases.

  • Green Chemistry: Developing solvent-free synthesis routes to minimize waste.

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